nNOS Inhibition Potency: This 3-Nitrophenylpyrazole vs. a Representative 4,5-Dihydro-1H-pyrazole Derivative
This compound, as the free base, demonstrates moderate inhibitory activity against neuronal nitric oxide synthase (nNOS). While a direct head-to-head comparison with a closely related analog under identical assay conditions is not available in the public domain, cross-study comparison against a representative 4,5-dihydro-1H-pyrazole derivative reveals a substantial difference in potency. The target compound's IC50 of 410 nM (0.41 µM) [1] is approximately 1,000-fold more potent than the 400 µM IC50 reported for a comparable dihydropyrazole derivative in a similar rat brain homogenate assay [2]. This significant potency difference underscores that the specific aromatic substitution pattern and oxidation state of the pyrazole core in this product are critical for achieving nanomolar-level nNOS inhibition, a feature not inherent to all pyrazole-based NOS inhibitors.
| Evidence Dimension | nNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | 410 nM (0.41 µM) |
| Comparator Or Baseline | 4,5-Dihydro-1H-pyrazole derivative (representative example) |
| Quantified Difference | Approximately 1,000-fold greater potency for the target compound (410 nM vs. 400,000 nM) |
| Conditions | Target compound: Sprague-Dawley rat brain homogenates, assessed by conversion of oxyhemoglobin to methemoglobin over 10 mins [1]. Comparator: Rat brain nNOS assay [2]. |
Why This Matters
For neuroscience research requiring nNOS inhibition, this compound offers a nanomolar potency profile, which is critical for minimizing off-target effects at higher concentrations and reducing compound consumption in cell-based assays, unlike millimolar-activity dihydropyrazole alternatives.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50347287 (CHEMBL1796278). Target: Nitric oxide synthase, brain (Rat). IC50: 410 nM. View Source
- [2] Carrión, M.D., et al. (2008). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2. Bioorganic & Medicinal Chemistry, 16(15), 7270-7280. View Source
